molecular formula C23H27N5O2 B2647336 N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 899729-19-2

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2647336
CAS No.: 899729-19-2
M. Wt: 405.502
InChI Key: VUJGIJRWJMTUPG-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a chemical compound with the molecular formula to be confirmed and a molecular weight to be determined. This oxalamide-based small molecule is intended for research and development purposes only. As a derivative of the oxalamide scaffold, a structure featured in compounds with various documented biological activities, this substance represents a valuable chemical tool for medicinal chemistry and drug discovery research . Its structure includes a 2-cyanophenyl group and a complex side chain featuring a dimethylaminophenyl moiety and a pyrrolidine ring, making it a compound of interest for structure-activity relationship (SAR) studies. Potential research applications include, but are not limited to, investigation as a building block for novel therapeutic agents, exploration of its inhibitory properties, and screening for biological activity in high-throughput assays. Researchers can utilize this compound to probe biochemical pathways and develop new hypotheses in areas such as infectious disease or oncology research, given that related structures have been explored for activities such as antifungal therapy . The specific molecular targets, mechanism of action, and primary research applications for this particular compound are not fully characterized and require further investigation by qualified researchers. This product is provided for research use in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-27(2)19-11-9-17(10-12-19)21(28-13-5-6-14-28)16-25-22(29)23(30)26-20-8-4-3-7-18(20)15-24/h3-4,7-12,21H,5-6,13-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJGIJRWJMTUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

    Introduction of the cyanophenyl group: This step might involve a nucleophilic substitution reaction where a cyanophenyl derivative is introduced.

    Addition of the dimethylamino and pyrrolidinyl groups: These groups can be added through a series of substitution and coupling reactions, often using catalysts and specific reagents to ensure selectivity and yield.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification processes: Employing techniques such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metals for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can be contextualized by comparing it to related oxalamides and amides documented in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol)* Biological Activity/Safety Data Reference(s)
This compound (Target) 2-cyanophenyl; 4-(dimethylamino)phenyl; pyrrolidin-1-yl ~463.6 Undocumented in evidence; inferred potential as kinase inhibitor or flavoring agent
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide [FL-no: 16.099] 2,4-dimethoxybenzyl; pyridin-2-yl-ethyl ~387.4 NOEL = 100 mg/kg bw/day; used as flavoring agent with safety margin >33 million
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide [FL-no: 16.100] 2-methoxy-4-methylbenzyl; 5-methylpyridin-2-yl-ethyl ~401.5 NOEL = 100 mg/kg bw/day; metabolized similarly to FL-no:16.099; safety margin ~500 million
N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)oxalamide Bis-imidazolidinone; hydroxy-methoxyphenyl ~800.8† Undocumented activity; synthesized as orange solid (86% yield, Rf = 0.41)
N1-(5-chloropyridin-2-yl)-N2-cyclohexyl-ethanediamide (Pharmaceutical compound) 5-chloropyridin-2-yl; cyclohexyl with dimethylaminocarbonyl and tetrahydrothiazolo groups ~529.1 Kinase inhibitor; formulated with sugar alcohols for enhanced dissolution

*Calculated using molecular formula and atomic weights.
†Estimated based on structural complexity.

Key Observations

These groups may enhance lipophilicity and binding affinity to biological targets, such as kinases or receptors .

Safety and Metabolism: Flavoring oxalamides exhibit high NOEL values (100 mg/kg bw/day) due to rapid metabolism via hydrolytic cleavage of the oxalamide bond, yielding non-toxic fragments .

Pharmacological Potential: The pyrrolidin-1-yl group in the target compound resembles substituents in kinase inhibitors (e.g., ’s pyrimidine-based compounds), suggesting possible dual activity against targets like ALK or EGFR . However, this remains speculative without direct assay data.

Synthetic Challenges :

  • The branched ethyl chain in the target compound introduces stereochemical complexity, necessitating advanced purification techniques (e.g., HPLC) akin to those used for compound 7c in .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological effects, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanophenylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride under anhydrous conditions. The reaction is controlled to prevent hydrolysis and ensure the formation of the desired product. Purification methods such as recrystallization and chromatography are employed to obtain high-purity samples.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites, thereby inhibiting substrate access. This interaction can influence various biochemical pathways, including those related to cell growth and apoptosis .

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, a study demonstrated significant cytotoxic effects against various cancer cell lines at micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, indicating potential as a therapeutic agent for infections. The exact mechanism by which it exerts these effects is still under investigation but may involve disruption of bacterial cell membrane integrity .

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry examined the effects of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway .
  • Antimicrobial Evaluation : In another study focused on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Data Summary Table

Biological Activity Effect Study Reference
AnticancerInhibition of cancer cell growth
AntimicrobialActivity against S. aureus and E. coli

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